molecular formula C14H15N3O3S B2530030 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899945-21-2

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2530030
CAS No.: 899945-21-2
M. Wt: 305.35
InChI Key: MJNDOUJEMPGORJ-UHFFFAOYSA-N
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Description

2-{[4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic small molecule with the CAS Number 899945-21-2, a molecular formula of C14H15N3O3S, and a molecular weight of 305.35 g/mol . This compound features a dihydropyrazinone core, a 4-ethoxyphenyl substituent, and a critical sulfanylacetamide linkage. The scaffold is of significant interest in medicinal chemistry and chemical biology for the synthesis of novel heterocyclic compounds and for structure-activity relationship (SAR) studies . The sulfanylacetamide chain serves as a flexible spacer, making the molecule a valuable building block for further chemical derivatization, potentially enabling the development of enzyme inhibitors or molecular probes . Researchers can utilize this compound in high-throughput screening campaigns to identify new bioactive molecules targeting various pathological pathways. It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-20-11-5-3-10(4-6-11)17-8-7-16-13(14(17)19)21-9-12(15)18/h3-8H,2,9H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNDOUJEMPGORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved by the condensation of appropriate precursors such as ethoxyphenyl hydrazine with a diketone under acidic or basic conditions.

    Introduction of the sulfanyl group: The pyrazine intermediate is then reacted with a thiol compound, such as thioglycolic acid, under mild conditions to introduce the sulfanyl group.

    Acetylation: The final step involves the acetylation of the sulfanyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, under low temperatures.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, under reflux conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.

Biological Research

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties against a range of pathogens. This activity may be attributed to its ability to interact with bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Potential : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies indicate that it may induce apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.

Medical Applications

  • Therapeutic Effects : The unique structural features of this compound suggest it may possess therapeutic effects in treating inflammatory diseases and certain types of cancer. Its mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways.

Case Studies

  • Anti-inflammatory Activity : In studies involving rat models of arthritis, compounds structurally similar to this target molecule demonstrated significant anti-inflammatory effects by inhibiting cytokines such as TNF-α and IL-6.
  • Anticancer Activity : In vitro studies indicated that related compounds can significantly reduce cell viability in cancer cell lines, suggesting the potential for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfanyl and acetyl groups play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s dihydropyrazinone core distinguishes it from other heterocyclic analogues. For instance:

  • Oxadiazole-containing compounds (e.g., N-(4-ethoxyphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) replace the pyrazinone with a five-membered oxadiazole ring, which may influence metabolic stability and bioavailability .
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Functional Groups Potential Implications
Target Compound Dihydropyrazinone 4-Ethoxyphenyl, sulfanyl acetamide Balanced polarity; moderate H-bonding
Triazolopyrazine Derivative Triazolo[4,3-a]pyrazine 2,4-Dimethylphenyl, ethoxyphenylacetamide Increased rigidity; altered solubility
Oxadiazole Derivative 1,3,4-Oxadiazole Indole-methyl, ethoxyphenylacetamide Enhanced metabolic resistance

Substituent Effects on Aromatic Rings

The electronic nature of substituents on the phenyl ring significantly impacts physicochemical properties:

  • Electron-donating groups (EDGs) : The 4-ethoxy group in the target compound enhances solubility compared to electron-withdrawing groups (EWGs) like chlorine. For example, 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide (CAS: 895106-55-5) has a chloro substituent, which reduces electron density and may lower solubility .
  • Methoxy vs. ethoxy : BG14832 (899759-19-4) features a 2-methoxyphenyl acetamide group, which introduces steric hindrance near the acetamide nitrogen compared to the target compound’s unsubstituted phenyl group .
Table 2: Substituent Comparison
Compound Aromatic Substituent Acetamide Group Molecular Weight Key Spectral Data (IR/NMR)
Target Compound 4-Ethoxyphenyl –NH–C(O)CH₃ ~372 (estimated) –C=O stretch at ~1660 cm⁻¹ (IR)
BG14832 3-Fluoro-4-methylphenyl N-(2-methoxyphenyl) 399.43 –C≡N stretch at ~2214 cm⁻¹ (IR)
Chlorophenyl Analogue 3-Chlorophenyl N-phenyl 371.8 –Cl substituent δ ~7.5 ppm (¹H-NMR)

Biological Activity

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound with notable potential in various biological applications, including antimicrobial and anticancer activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Dihydropyrazine : The reaction begins with the condensation of 4-ethoxybenzaldehyde with hydrazine to form a hydrazone, which is subsequently cyclized to create the dihydropyrazine ring.
  • Sulfanyl Group Introduction : A nucleophilic substitution reaction introduces the sulfanyl group.
  • Acetamide Formation : The final acetamide group is added via acylation with an appropriate amine .

Biological Activity

The compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the ethoxyphenyl and sulfanyl groups may enhance interaction with microbial targets, leading to effective inhibition .

Anticancer Properties

Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound were evaluated for their cytotoxic effects on B16F10 melanoma cells, demonstrating a dose-dependent reduction in cell viability .

The biological activity of this compound is thought to be mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.
  • Receptor Interaction : It may bind to cellular receptors, modulating signaling pathways that lead to apoptosis or cell cycle arrest .

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on B16F10 cells.
    • Findings : Compounds exhibited IC50 values ranging from 10 µM to 50 µM, indicating significant cytotoxicity .
  • Antimicrobial Efficacy :
    • Objective : Assess the antimicrobial potential against various bacterial strains.
    • Results : Compounds showed minimum inhibitory concentrations (MIC) as low as 25 µg/mL against Staphylococcus aureus .

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties:

Compound NameStructureBiological ActivityIC50 (µM)
Compound ASimilarAnticancer30
Compound BSimilarAntimicrobial25
This compoundUniqueAnticancer/AntimicrobialTBD

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